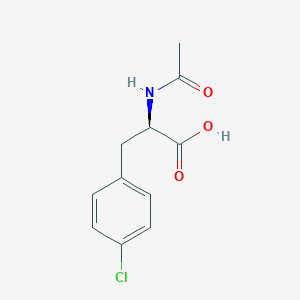

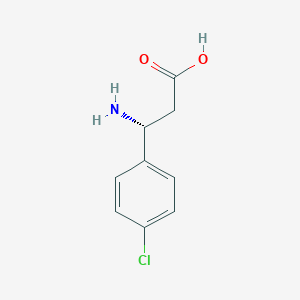

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

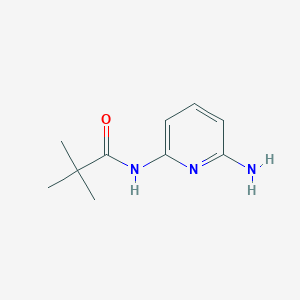

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, abbreviated as (R)-ACPPA, is an important chiral building block in organic chemistry. It is a structural isomer of (S)-ACPPA, and both are widely used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and other chemicals. (R)-ACPPA is commercially available in both aqueous and solid forms and can be synthesized in a variety of ways.

Applications De Recherche Scientifique

Environmental Impact and Toxicology

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, as part of the wider family of chlorophenyl compounds, has been subject to studies focusing on environmental fate and toxicological effects. The research highlights concerns regarding its persistence and potential toxic effects on non-target organisms, including humans, due to its widespread use and detection in environmental matrices. For instance, the herbicide 2,4-D, a chlorophenyl compound, has shown potential lethal effects on various species, indicating the need for careful environmental management and regulation to mitigate exposure risks (Islam et al., 2017).

Chemical Properties and Interaction

Studies on chlorophenols and related compounds, including (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, have contributed to understanding their chemical behavior, such as sorption to soils and organic matter. This knowledge is crucial for predicting the environmental movement and addressing the remediation of contaminated sites. For example, the sorption behavior of phenoxy herbicides has been thoroughly reviewed, suggesting that soil organic matter and iron oxides are significant sorbents for these compounds (Werner, Garratt, & Pigott, 2012).

Treatment and Degradation

The pesticide production industry, which utilizes compounds like (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, generates wastewater that poses a challenge for treatment due to the presence of toxic pollutants. Research has indicated that biological processes and granular activated carbon are effective in treating such wastewater, achieving significant pollutant removal. This underscores the importance of advanced treatment methods in mitigating the environmental impact of pesticide production (Goodwin et al., 2018).

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(4-chlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLORMWAKCPDIPU-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid | |

CAS RN |

135270-40-5 |

Source

|

| Record name | N-Acetyl fenclonine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135270405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL FENCLONINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R21J7Z9S7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B111663.png)

![Ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B111691.png)